molecular formula C14H11IN2 B1600202 1-benzyl-3-iodo-1H-indazole CAS No. 205643-28-3

1-benzyl-3-iodo-1H-indazole

Cat. No.: B1600202
CAS No.: 205643-28-3
M. Wt: 334.15 g/mol
InChI Key: IVIIKKBMPVKPKO-UHFFFAOYSA-N
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Description

1-benzyl-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-3-iodo-1H-indazole can be synthesized through various methods. One common approach involves the iodination of 1-benzyl-1H-indazole. The reaction typically uses iodine or an iodine-containing reagent in the presence of a suitable oxidizing agent. For example, the reaction can be carried out using iodine and potassium iodide in an acetic acid solution under reflux conditions .

Another method involves the cyclization of 2-iodobenzylhydrazine with benzyl bromide. This reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-iodo-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the third position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.

Major Products Formed

    Substitution: Formation of 1-benzyl-3-azido-1H-indazole, 1-benzyl-3-cyano-1H-indazole, or 1-benzyl-3-thio-1H-indazole.

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound hydride.

Scientific Research Applications

1-benzyl-3-iodo-1H-indazole has several scientific research applications:

Comparison with Similar Compounds

1-benzyl-3-iodo-1H-indazole can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in the combination of the benzyl group and iodine atom, which can provide distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-benzyl-3-iodoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIIKKBMPVKPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454046
Record name 1-Benzyl-3-iodoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205643-28-3
Record name 1-Benzyl-3-iodoindazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.49 g of 95% pure sodium hydride (59.0 mmol) were added in portions to a solution of 12.0 g (49.2 mmol) of 3-iodoindazole in 100 ml of anhydrous tetrahydrofuran under argon. After the mixture had been stirred at room temperature for 45 minutes, 7.02 ml (59.0 mmol) of benzyl bromide were added dropwise. The mixture was stirred overnight at room temperature, and diethyl ether and water were then added. The organic phase was washed with saturated sodium chloride solution, dried over magnesium sulphate and concentrated to dryness on a rotary evaporator. The excess benzyl bromide was separated off by bulb tube distillation. The distillation residue gave a product in the form of an oil which gradually crystallized.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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